molecular formula C19H15F3O6 B14319421 ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate

ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate

Cat. No.: B14319421
M. Wt: 396.3 g/mol
InChI Key: UUAJIQZUKLNTPP-UHFFFAOYSA-N
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Description

Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often explored for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in oxidative stress and inflammation. The chromene ring structure allows it to scavenge free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group and the furan-2-carboxylate moiety makes ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate unique. These groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H15F3O6

Molecular Weight

396.3 g/mol

IUPAC Name

ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]furan-2-carboxylate

InChI

InChI=1S/C19H15F3O6/c1-3-9-7-10-14(8-11(9)23)28-17(19(20,21)22)15(16(10)24)12-5-6-13(27-12)18(25)26-4-2/h5-8,23H,3-4H2,1-2H3

InChI Key

UUAJIQZUKLNTPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC=C(O3)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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